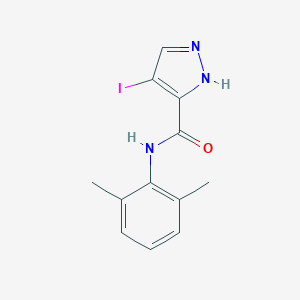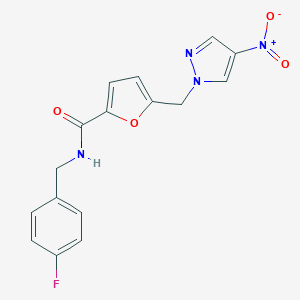![molecular formula C12H9F3N4O4 B213643 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B213643.png)
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is widely used in scientific research for its unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves the inhibition of various kinases, including BTK and ITK. BTK plays a crucial role in the activation of B-cells, while ITK is involved in the activation of T-cells. Inhibition of these kinases leads to the suppression of immune cell activation, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It also has anti-inflammatory effects and can suppress the production of pro-inflammatory cytokines. Additionally, it has been found to have immunomodulatory effects and can enhance the function of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide in lab experiments is its potency as a kinase inhibitor. It has been found to be more potent than other inhibitors of BTK and ITK. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide in scientific research. One potential direction is the development of new inhibitors that are more potent and selective. Another direction is the exploration of its potential use in the treatment of other diseases, such as viral infections and neurological disorders. Additionally, further studies are needed to investigate its potential toxicity and safety in humans.
Conclusion:
In conclusion, 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has potential applications in scientific research due to its unique properties. It has been found to be a potent inhibitor of various kinases and can be used in the treatment of various diseases. However, further studies are needed to explore its potential applications and limitations.
Métodos De Síntesis
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves several steps. The first step involves the reaction of 4-nitro-1H-pyrazole with 4-(trifluoromethoxy)benzaldehyde in the presence of a base to form an intermediate product. The intermediate product is then reacted with N-(4-chloro-3-nitrophenyl)acetamide in the presence of a reducing agent to form the final product.
Aplicaciones Científicas De Investigación
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several potential applications in scientific research. It has been found to be a potent inhibitor of various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and others. This makes it a potential candidate for the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
Propiedades
Nombre del producto |
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
|---|---|
Fórmula molecular |
C12H9F3N4O4 |
Peso molecular |
330.22 g/mol |
Nombre IUPAC |
2-(4-nitropyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H9F3N4O4/c13-12(14,15)23-10-3-1-8(2-4-10)17-11(20)7-18-6-9(5-16-18)19(21)22/h1-6H,7H2,(H,17,20) |
Clave InChI |
CRJZDPQVALNDFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-])OC(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-])OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)




![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)

![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
